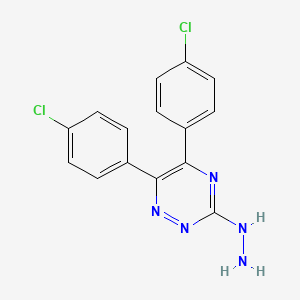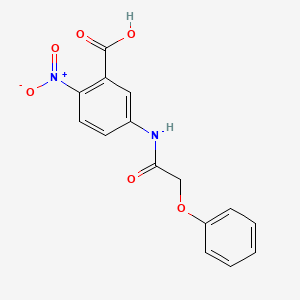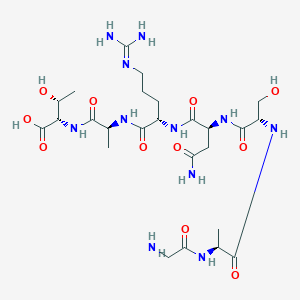methanone CAS No. 202586-68-3](/img/structure/B12561856.png)
[3-(4-Chlorophenyl)-5-phenylfuran-2-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-5-phenylfuran-2-ylmethanone is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with phenyl and chlorophenyl groups, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 3-(4-Chlorophenyl)-5-phenylfuran-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of phenyl and chlorophenyl substituents. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
3-(4-Chlorophenyl)-5-phenylfuran-2-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-5-phenylfuran-2-ylmethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-5-phenylfuran-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
3-(4-Chlorophenyl)-5-phenylfuran-2-ylmethanone can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a chlorophenyl group and is studied for its antiviral activity.
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: Known for its anticancer properties.
The uniqueness of 3-(4-Chlorophenyl)-5-phenylfuran-2-ylmethanone lies in its specific structural arrangement and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
202586-68-3 |
|---|---|
Formule moléculaire |
C23H15ClO2 |
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
[3-(4-chlorophenyl)-5-phenylfuran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C23H15ClO2/c24-19-13-11-16(12-14-19)20-15-21(17-7-3-1-4-8-17)26-23(20)22(25)18-9-5-2-6-10-18/h1-15H |
Clé InChI |
OWKWHRAOGYPHGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(O2)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B12561776.png)
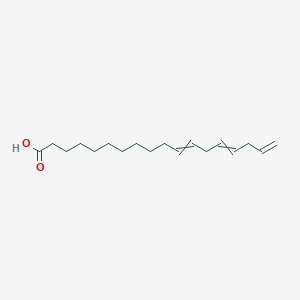
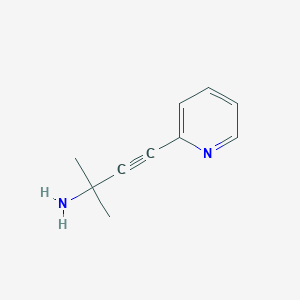
![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)
![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)
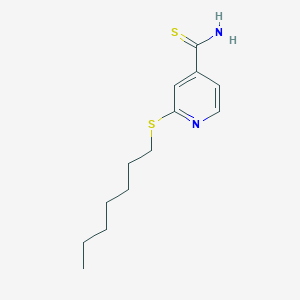

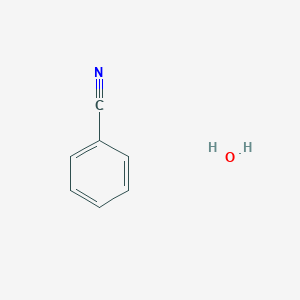
![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
